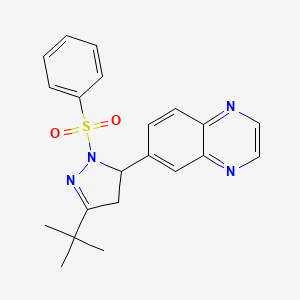

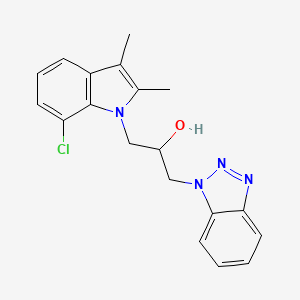

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a phenylsulfonyl group, a pyrazol group, and a quinoxaline group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are known to be used in the stereoselective synthesis of amines and their derivatives . Phenylboronic acid pinacol ester is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The crowded nature of the tert-butyl group is known to elicit a unique reactivity pattern .Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns, which are often used in chemical transformations . Tert-butyl esters find large applications in synthetic organic chemistry .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs . These emitters are highly sought after for their high efficiency and compatibility with solution-processing methods. The incorporation of tert-butyl groups in the molecules enhances solubility and reduces exciton self-quenching in neat films, which is crucial for achieving high photoluminescent quantum yields.

Solution-Processed Non-Doped Blue OLEDs

In the realm of OLEDs, achieving efficient solution-processed non-doped blue OLEDs is challenging. The tert-butyl substituted hetero-donor configuration of the compound aids in the realization of high photoluminescent quantum yield blue TADF emitters . This leads to record-high external quantum efficiencies (EQE) in non-doped OLEDs, marking a significant advancement in the field.

All-TADF White OLEDs

The compound also plays a role in creating all-TADF white OLEDs. By using the blue TADF emitter as a host for an orange-red TADF dopant, an all-TADF white OLED with an impressive EQE of 27.3% is achieved . This showcases the compound’s versatility in different OLED configurations.

Microemulsion Electrokinetic Chromatography

In analytical chemistry, the compound is used to determine octanol-water partition coefficients via microemulsion electrokinetic chromatography . This application is essential for understanding the distribution and environmental fate of various substances.

Synthesis of 2-Nitroindoles

The compound serves as a reagent in the synthesis of 2-nitroindoles . These are important intermediates in organic synthesis and have potential pharmacological applications.

Mono-Boc Protection of α,ω-Diamines

Lastly, the compound is employed for the mono-Boc protection of α,ω-diamines . This is a critical step in the synthesis of various organic molecules, particularly in the field of medicinal chemistry where selective protection is required.

Mecanismo De Acción

Target of Action

It is known that the compound is used in the development of solution-processed organic light-emitting diodes (oleds) . Therefore, it can be inferred that the compound interacts with the components of the OLEDs to produce light.

Mode of Action

The compound is a type of thermally activated delayed fluorescence (TADF) emitter . TADF emitters are materials that can convert triplet excitons into singlet excitons through a process called reverse intersystem crossing (RISC). This allows for nearly 100% internal quantum efficiency. The compound’s tert-butyl groups increase its molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Pharmacokinetics

The compound’s tert-butyl groups are known to increase its solubility , which could potentially enhance its bioavailability.

Result of Action

The compound’s action results in high-efficiency light emission in OLEDs . Specifically, solution-processed non-doped OLEDs achieved with this compound have exhibited record-high external quantum efficiencies (EQE) of 25.8% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility and aggregation-caused self-quenching of excitons can be affected by the solvent used and the temperature of the environment

Propiedades

IUPAC Name |

6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCDLRWAODUEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)